N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea
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Overview
Description
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea typically involves multiple steps, starting with the preparation of the benzotriazole core. This is followed by the introduction of the 3-chloro-4-methoxyphenyl group and the carbamothioyl moiety. Common reagents used in these reactions include chlorinating agents, methoxy compounds, and thiourea derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzotriazole derivatives have shown efficacy.
Mechanism of Action
The mechanism by which N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide
Uniqueness
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea stands out due to its benzotriazole core, which imparts unique stability and reactivity. This makes it particularly valuable in applications where these properties are crucial, such as in the development of advanced materials and therapeutic agents .
Properties
Molecular Formula |
C19H20ClN5O2S |
---|---|
Molecular Weight |
417.9g/mol |
IUPAC Name |
N-[[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H20ClN5O2S/c1-19(2,3)17(26)22-18(28)21-11-5-7-14-15(9-11)24-25(23-14)12-6-8-16(27-4)13(20)10-12/h5-10H,1-4H3,(H2,21,22,26,28) |
InChI Key |
VKZZNPPAQHUUTK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)OC)Cl |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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